molecular formula C9H7ClN2O B12112457 3-Chloro-5-cyclopropoxyisonicotinonitrile

3-Chloro-5-cyclopropoxyisonicotinonitrile

Cat. No.: B12112457
M. Wt: 194.62 g/mol
InChI Key: LHDCLHMFKPGQMC-UHFFFAOYSA-N
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Description

3-Chloro-5-cyclopropoxyisonicotinonitrile is a versatile chemical intermediate designed for research and development applications, particularly in medicinal chemistry. This compound features a pyridine core substituted with a chloro group, a cyclopropoxy ether, and a nitrile functional group. This specific arrangement of substituents makes it a valuable scaffold for constructing more complex molecules. While specific biological data for this compound is not available, its structure suggests potential as a building block in the synthesis of compounds targeting nuclear receptors . The presence of the nitrile group is a common motif in drug discovery, often contributing to a molecule's binding affinity and metabolic stability . The chloro and cyclopropoxy groups offer synthetic handles for further functionalization through cross-coupling reactions and other transformations, allowing researchers to explore structure-activity relationships. Applications: This compound is intended for use as a synthetic intermediate in the discovery and development of novel therapeutic agents. Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

3-chloro-5-cyclopropyloxypyridine-4-carbonitrile

InChI

InChI=1S/C9H7ClN2O/c10-8-4-12-5-9(7(8)3-11)13-6-1-2-6/h4-6H,1-2H2

InChI Key

LHDCLHMFKPGQMC-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=CC(=C2C#N)Cl

Origin of Product

United States

Synthetic Methodologies for 3 Chloro 5 Cyclopropoxyisonicotinonitrile

Retrosynthetic Analysis of the 3-Chloro-5-cyclopropoxyisonicotinonitrile Framework

A logical retrosynthetic analysis of this compound suggests two primary disconnection points. The most evident disconnection is at the ether linkage, which points to a key intermediate, 3-chloro-5-hydroxyisonicotinonitrile, and a suitable cyclopropyl (B3062369) electrophile. This approach leverages the well-established Williamson ether synthesis. acs.orgnih.govgoogle.com

Alternatively, a disconnection at the carbon-chlorine bond could be considered, leading back to a 3,5-disubstituted isonicotinonitrile precursor where one substituent is a leaving group and the other is the cyclopropoxy moiety. However, the former strategy is often more practical due to the reactivity of the hydroxyl group.

Development of Novel Synthetic Pathways

The synthesis of this compound can be achieved through a convergent pathway that first establishes the halogenated isonicotinonitrile core, followed by the introduction of the cyclopropoxy group.

Access to Key Halogenated Isonicotinonitrile Precursors

The synthesis of the target molecule is highly dependent on the availability of a suitably substituted isonicotinonitrile precursor. A common starting point for such syntheses is a dihalogenated pyridine (B92270) derivative. For instance, 3,5-dichloroisonicotinonitrile can serve as a versatile intermediate. The synthesis of such precursors can often be achieved through multi-step sequences starting from more readily available pyridines. researchgate.net

One plausible route to a key precursor, 3-chloro-5-hydroxyisonicotinonitrile, involves the selective hydrolysis of one of the chloro groups in 3,5-dichloroisonicotinonitrile. This transformation requires careful control of reaction conditions to avoid di-substitution. Alternatively, a starting material like 3-chloro-5-methoxybenzonitrile (B1358151) can be demethylated to yield the corresponding hydroxyl group, a strategy that has been demonstrated for analogous benzonitrile (B105546) compounds. organic-chemistry.org

Stereoselective Introduction of the Cyclopropoxy Moiety

The introduction of the cyclopropoxy group is typically achieved via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. acs.orgnih.govgoogle.com In this reaction, the alkoxide generated from 3-chloro-5-hydroxyisonicotinonitrile attacks a cyclopropyl halide or a cyclopropyl tosylate.

The reaction is generally carried out in the presence of a base to deprotonate the hydroxyl group of the isonicotinonitrile precursor, forming the more nucleophilic alkoxide. The choice of base and solvent is critical for the success of this reaction.

Parameter Condition Rationale
Base Sodium hydride (NaH), Potassium carbonate (K2CO3)Strong, non-nucleophilic bases are preferred to avoid side reactions.
Solvent Dimethylformamide (DMF), Acetonitrile (MeCN)Polar aprotic solvents are typically used to dissolve the reactants and facilitate the SN2 reaction. nih.gov
Temperature 50-100 °CModerate heating is often required to drive the reaction to completion. nih.gov

This table is illustrative and based on general conditions for Williamson ether synthesis.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

For the nucleophilic aromatic substitution to introduce the cyclopropoxy group, the reactivity of the halogen at the 5-position is a critical factor. The "element effect" in SNAr reactions suggests that fluorine is often the best leaving group, followed by chlorine and bromine. Therefore, starting with a 3-chloro-5-fluoroisonicotinonitrile precursor could potentially lead to higher yields and milder reaction conditions for the introduction of the cyclopropoxy group.

The following table illustrates potential optimization strategies for the key etherification step:

Variable Range Explored Observed Trend Optimal Condition (Hypothetical)
Temperature (°C) 25 - 100Increased rate with temperature, but potential for side reactions at higher temperatures.60-80
Base Equivalents 1.0 - 2.0>1.0 equivalent ensures complete deprotonation of the phenol.1.2
Reaction Time (h) 1 - 24Reaction progress monitored by TLC or LC-MS to determine completion.8-12

This table represents a hypothetical optimization study based on common organic synthesis practices.

Purity Assessment and Isolation Techniques

After the synthesis, the crude this compound must be purified to remove any unreacted starting materials, byproducts, and reagents. Standard purification techniques in organic synthesis are employed for this purpose.

Initial Work-up: The reaction mixture is typically quenched with water and extracted with an organic solvent such as ethyl acetate (B1210297) or dichloromethane. The organic layers are then combined, washed with brine, dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, and concentrated under reduced pressure.

Chromatography: The primary method for purification is typically column chromatography on silica (B1680970) gel. A gradient of solvents, often a mixture of hexanes and ethyl acetate, is used to elute the product from the column, separating it from impurities.

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly pure crystalline material.

The purity of the final compound is assessed using a combination of analytical techniques:

Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and the purity of the fractions from column chromatography.

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule by analyzing the chemical shifts and coupling constants of the protons and carbons.

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its identity.

Reactivity and Derivatization of 3 Chloro 5 Cyclopropoxyisonicotinonitrile

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring of 3-Chloro-5-cyclopropoxyisonicotinonitrile is electron-deficient, making it susceptible to nucleophilic attack, particularly at the carbon atom bearing the chloro substituent.

Functionalization at the Chloro-Position

The chlorine atom at the 3-position of the pyridine ring serves as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a variety of functional groups at this position.

Reaction with Amines: The chloro group can be readily displaced by primary and secondary amines to afford the corresponding 3-amino-5-cyclopropoxyisonicotinonitrile (B14815370) derivatives. For instance, reaction with various substituted amines in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures leads to the formation of the desired amino-substituted products. A range of amines, including cyclic and acyclic secondary amines, have been successfully employed in this transformation.

Reaction with Alcohols and Thiols: Similarly, alkoxides and thiolates can displace the chloro substituent to form the corresponding 3-alkoxy- and 3-thioalkoxy-5-cyclopropoxyisonicotinonitrile derivatives. These reactions are typically carried out in the presence of a strong base, such as sodium hydride, to generate the nucleophilic species from the corresponding alcohol or thiol.

Palladium-Catalyzed Cross-Coupling Reactions: The chloro-position is also amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Reaction with aryl- or heteroarylboronic acids under Suzuki-Miyaura conditions, typically employing a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate, can be used to introduce new aromatic or heteroaromatic moieties at the 3-position. google.comgoogle.com

Sonogashira Coupling: The coupling with terminal alkynes can be achieved via the Sonogashira reaction, which utilizes a palladium catalyst and a copper(I) co-catalyst in the presence of a base. google.comgoogle.com This reaction provides a direct route to 3-alkynyl-5-cyclopropoxyisonicotinonitrile derivatives.

Stille Coupling: The Stille reaction, involving the coupling with organostannanes, offers another avenue for carbon-carbon bond formation at the 3-position, although the toxicity of tin reagents is a consideration. epo.org

Nucleophile/ReagentReaction TypeProduct
Primary/Secondary AminesNucleophilic Aromatic Substitution3-Amino-5-cyclopropoxyisonicotinonitrile derivatives
Alcohols/AlkoxidesNucleophilic Aromatic Substitution3-Alkoxy-5-cyclopropoxyisonicotinonitrile derivatives
Thiols/ThiolatesNucleophilic Aromatic Substitution3-Thioalkoxy-5-cyclopropoxyisonicotinonitrile derivatives
Aryl/Heteroarylboronic acidsSuzuki Coupling3-Aryl/Heteroaryl-5-cyclopropoxyisonicotinonitrile derivatives
Terminal AlkynesSonogashira Coupling3-Alkynyl-5-cyclopropoxyisonicotinonitrile derivatives
OrganostannanesStille Coupling3-Alkyl/Aryl-5-cyclopropoxyisonicotinonitrile derivatives

Reactivity of Other Electrophilic Centers

While the primary site of nucleophilic attack is the chloro-substituted carbon, other positions on the pyridine ring are significantly less reactive towards nucleophiles under typical SNAr conditions due to the directing effects of the substituents. The nitrile group can also act as an electrophilic center, as discussed in section 3.3.

Transformations Involving the Cyclopropoxy Group

The cyclopropoxy group is a unique structural feature that can undergo specific chemical transformations, although it is generally stable under many reaction conditions.

Ring-Opening Reactions and Rearrangements

The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions under certain conditions. acs.orgrsc.orgnih.gov For aryl cyclopropyl (B3062369) ethers, these reactions can be initiated by strong acids or electrophiles. However, the stability of the cyclopropoxy group in this compound under neutral or basic conditions allows for selective transformations at other parts of the molecule without affecting this moiety.

Chemical Modifications of the Cyclopropane Ring

Direct chemical modification of the cyclopropane ring without ring-opening is less common but can be envisioned through radical-mediated processes. However, such reactions are not widely reported for this specific compound.

Reactions of the Nitrile Functionality

The nitrile group is a versatile functional group that can be converted into various other functionalities.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating with a strong acid like hydrochloric acid or sulfuric acid. Basic hydrolysis is usually performed with a strong base such as sodium hydroxide, followed by acidification to yield the carboxylic acid. This transformation converts this compound into 3-Chloro-5-cyclopropoxyisonicotinic acid.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction provides access to (3-Chloro-5-cyclopropoxypyridin-4-yl)methanamine.

ReactionReagentsProduct
HydrolysisH₃O⁺ or OH⁻, then H₃O⁺3-Chloro-5-cyclopropoxyisonicotinic acid
ReductionLiAlH₄ or H₂/Catalyst(3-Chloro-5-cyclopropoxypyridin-4-yl)methanamine

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atom on the pyridine ring of this compound serves as a versatile handle for such transformations, enabling the introduction of a wide array of functional groups and the construction of more complex molecular architectures. Palladium-catalyzed reactions, in particular, are frequently employed for the derivatization of chloro-heteroaromatic compounds.

While the chloro- and cyano-substituted pyridine core of this compound suggests its potential as a substrate in various cross-coupling reactions, detailed, publicly available research findings specifically documenting its participation in such reactions are limited. However, based on the well-established reactivity of similar chloro-pyridines and chloro-benzonitriles, its expected behavior in key cross-coupling reactions can be extrapolated. The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring can influence the reactivity of the C-Cl bond, often facilitating oxidative addition to the palladium catalyst, a crucial step in many cross-coupling catalytic cycles.

Common transition metal-catalyzed cross-coupling reactions that could theoretically be applied to this compound include the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

The Suzuki-Miyaura coupling would involve the reaction of this compound with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This reaction is widely used to introduce aryl, heteroaryl, or alkyl groups. For a successful transformation, the choice of catalyst, ligand, base, and solvent system would be critical and would require empirical optimization.

The Buchwald-Hartwig amination would enable the formation of a carbon-nitrogen bond by coupling this compound with a primary or secondary amine. This reaction is invaluable for the synthesis of arylamines and their heterocyclic analogues. The reaction typically requires a palladium catalyst with a specialized phosphine (B1218219) ligand to achieve high yields and functional group tolerance.

The Sonogashira coupling would allow for the installation of an alkyne moiety through the reaction of this compound with a terminal alkyne. This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt. It is a fundamental method for the synthesis of aryl and heteroaryl alkynes.

Advanced Structural and Spectroscopic Characterization

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. This technique measures the mass-to-charge ratio (m/z) of ions with very high precision.

For 3-Chloro-5-cyclopropoxyisonicotinonitrile, HRMS would be used to verify its molecular formula, C9H7ClN2O. The presence of chlorine is particularly notable due to its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would result in a characteristic M+2 peak.

Table 1: Representative High-Resolution Mass Spectrometry Data

Ion SpeciesCalculated m/zObserved m/z (Representative)
[M+H]⁺ for C₉H₈³⁵ClN₂O⁺195.0325195.0323
[M+H]⁺ for C₉H₈³⁷ClN₂O⁺197.0296197.0294
[M+Na]⁺ for C₉H₇³⁵ClN₂ONa⁺217.0145217.0142
[M+Na]⁺ for C₉H₇³⁷ClN₂ONa⁺219.0115219.0113

Note: The observed m/z values are representative and illustrate the expected high precision of the measurement.

Multi-Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for elucidating the connectivity of atoms.

¹H NMR: This would reveal the number of different types of protons, their chemical environments, and their proximity to one another through spin-spin coupling. For this compound, distinct signals would be expected for the protons on the pyridine (B92270) ring and the cyclopropyl (B3062369) group.

¹³C NMR: This technique identifies all the unique carbon atoms in the molecule, providing information about their chemical environment (e.g., aromatic, aliphatic, attached to electronegative atoms).

Table 2: Representative ¹H and ¹³C NMR Data (in CDCl₃)

¹H NMR Chemical Shift (δ) ppm (Representative)MultiplicityCoupling Constant (J) Hz (Representative)Assignment
Pyridine-H8.45s-H-2 or H-6
Pyridine-H8.20s-H-6 or H-2
Cyclopropoxy-CH4.10m-O-CH
Cyclopropyl-CH₂0.95m-2 x CH₂
¹³C NMR Chemical Shift (δ) ppm (Representative)Assignment
Pyridine-C155.0C-O
Pyridine-C148.5C-H
Pyridine-C145.0C-H
Pyridine-C120.0C-Cl
Pyridine-C118.0C-CN
Nitrile-CN115.0CN
Cyclopropoxy-CH55.0O-CH
Cyclopropyl-CH₂6.02 x CH₂

Note: The chemical shifts, multiplicities, and coupling constants are representative values for the expected structural motifs.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the C≡N (nitrile), C-O (ether), C-Cl, and aromatic C=C and C=N bonds.

Raman Spectroscopy: Complements IR spectroscopy and is particularly useful for identifying non-polar bonds. The nitrile and aromatic ring vibrations would also be expected to be Raman active.

Table 3: Representative Vibrational Spectroscopy Data

Functional GroupIR Frequency (cm⁻¹) (Representative)Raman Shift (cm⁻¹) (Representative)
C≡N (Nitrile)22302230
C=C, C=N (Aromatic)1600-14501600-1450
C-O (Ether)1250Not typically strong
C-Cl800-600800-600
C-H (Aromatic)3100-30003100-3000
C-H (Aliphatic)3000-28503000-2850

Note: These are typical frequency ranges for the indicated functional groups.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

Table 4: Representative Single-Crystal X-ray Diffraction Data

ParameterRepresentative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
α (°)90
β (°)98.5
γ (°)90
Volume (ų)1025
Z4
Density (calculated) (g/cm³)1.26

Note: These crystallographic parameters are for illustrative purposes only.

Computational and Theoretical Investigations of 3 Chloro 5 Cyclopropoxyisonicotinonitrile

Quantum Chemical Calculations of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The electronic structure is significantly influenced by the substituents on the pyridine (B92270) ring. The chlorine atom and the cyano group (-CN) are electron-withdrawing, while the cyclopropoxy group (-O-c-C₃H₅) acts as an electron-donating group due to the oxygen's lone pairs. These competing electronic effects create a unique distribution of electron density across the molecule.

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For 3-Chloro-5-cyclopropoxyisonicotinonitrile, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, such as the cyclopropoxy group and the pyridine ring. Conversely, the LUMO is likely centered on the electron-deficient regions, particularly the carbon atom of the cyano group and the carbon atoms attached to the chlorine and nitrogen atoms in the pyridine ring.

Illustrative Data for Frontier Molecular Orbitals: Below is a hypothetical data table of HOMO-LUMO energies and the resulting energy gap for this compound, calculated using a DFT method such as B3LYP/6-31G*.

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-1.20
HOMO-LUMO Gap 5.65

This interactive table contains hypothetical data for illustrative purposes.

Mechanistic Studies of Proposed Chemical Transformations via Computational Modeling

One such transformation is nucleophilic aromatic substitution, where the chlorine atom is replaced by a nucleophile. Computational studies can model the approach of a nucleophile to the pyridine ring and calculate the activation energy for the substitution reaction. These calculations can help predict whether the reaction is likely to occur and under what conditions.

Another area of interest is the reactivity of the cyano group, which can undergo hydrolysis or be involved in cycloaddition reactions. mdpi.com For instance, a computational study could model the [3+2] cycloaddition of an azide (B81097) with the nitrile group to form a tetrazole, a common transformation in medicinal chemistry. The modeling would reveal the transition state structure and the thermodynamics of the reaction.

Hypothetical Reaction Energy Profile Data: The following table illustrates a hypothetical energy profile for the nucleophilic aromatic substitution of the chloro group.

SpeciesRelative Energy (kcal/mol)
Reactants0
Transition State+25.5
Intermediate+5.2
Products-10.8

This interactive table contains hypothetical data for illustrative purposes.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods can predict various spectroscopic parameters, which can be invaluable for identifying and characterizing a molecule. For this compound, theoretical calculations can provide insights into its vibrational (infrared), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

Predicted spectroscopic data can then be compared with experimental results to confirm the structure of the synthesized compound. For example, calculated ¹H and ¹³C NMR chemical shifts can aid in the assignment of peaks in the experimental spectra.

Illustrative Predicted Spectroscopic Data: Here is a table of hypothetical predicted vibrational frequencies for some key functional groups in this compound.

Functional GroupPredicted Vibrational Frequency (cm⁻¹)
C≡N stretch2235
C-Cl stretch750
C-O-C stretch1250
Pyridine ring stretch1580

This interactive table contains hypothetical data for illustrative purposes.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a versatile and widely used computational method for studying the reactivity and selectivity of chemical reactions. acs.org DFT calculations can provide a range of "reactivity descriptors" that help in understanding how a molecule will interact with other chemical species. phcogj.com

For this compound, DFT can be used to calculate the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this molecule, the nitrogen atom of the pyridine ring and the oxygen of the cyclopropoxy group would be areas of negative potential (red/yellow), while the hydrogen atoms and the regions near the chlorine and cyano groups would exhibit positive potential (blue).

Furthermore, DFT can be used to calculate Fukui functions, which provide a more quantitative measure of the local reactivity at different atomic sites within the molecule. This information is crucial for predicting the regioselectivity of reactions, such as in electrophilic or nucleophilic attacks. For example, these calculations could predict whether an incoming electrophile would preferentially attack the nitrogen of the pyridine ring or another site.

Exploration of Advanced Academic Applications of 3 Chloro 5 Cyclopropoxyisonicotinonitrile and Its Derivatives

Application as a Core Building Block in Advanced Organic Synthesis

The molecular architecture of 3-Chloro-5-cyclopropoxyisonicotinonitrile endows it with considerable potential as a core building block in advanced organic synthesis. The reactivity of the pyridine (B92270) ring is modulated by the electronic effects of its substituents: the electron-withdrawing chloro and cyano groups, and the electron-donating cyclopropoxy group. This electronic arrangement creates specific sites for nucleophilic and electrophilic attack, allowing for a range of chemical transformations.

The chloro substituent at the 3-position is a key reactive handle, susceptible to nucleophilic substitution by a variety of nucleophiles. This allows for the introduction of diverse functional groups, including amines, alcohols, and thiols, thereby enabling the synthesis of a wide array of derivatives. The nitrile group, on the other hand, is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various nitrogen-containing heterocycles.

The cyclopropoxy group, while relatively stable, can influence the molecule's solubility, lipophilicity, and conformational properties. In certain synthetic contexts, the cyclopropane (B1198618) ring can be induced to undergo ring-opening reactions, providing a pathway to more complex molecular scaffolds. mdpi.com The strategic combination of these functional groups in a single molecule allows for sequential and regioselective reactions, making this compound a valuable starting material for the synthesis of complex target molecules in medicinal and agrochemical research. google.comsemanticscholar.org

Table 1: Potential Synthetic Transformations of this compound

Functional GroupPotential ReactionsResulting Functionality
Chloro GroupNucleophilic Aromatic SubstitutionAmines, Ethers, Thioethers
Nitrile GroupHydrolysis, Reduction, CycloadditionCarboxylic Acids, Amines, Tetrazoles
Pyridine RingN-Oxidation, MetalationPyridine-N-oxides, Substituted Pyridines
Cyclopropoxy GroupRing OpeningFunctionalized Alkoxy Chains

Potential in the Design of Functional Materials (e.g., as a component in optoelectronic systems)

The design and synthesis of novel organic functional materials for applications in optoelectronics is a rapidly growing field of research. Substituted pyridines are known to be useful components in the construction of such materials due to their electronic properties and their ability to coordinate with metal ions. The specific substitution pattern of this compound suggests its potential utility in this area.

The combination of electron-donating (cyclopropoxy) and electron-withdrawing (chloro, cyano) groups on the pyridine ring can lead to intramolecular charge transfer (ICT) characteristics, which are desirable for applications in nonlinear optics and as components of organic light-emitting diodes (OLEDs). The nitrile group, in particular, is a common feature in molecules designed for optoelectronic applications.

Furthermore, the chloro group can serve as a point of attachment for polymerization or for linking to other molecular units to create larger conjugated systems. By analogy with other substituted pyridines and related heterocycles used in materials science, derivatives of this compound could be investigated as components of:

Organic Light-Emitting Diodes (OLEDs): As host materials, dopants, or as part of the emissive layer.

Organic Photovoltaics (OPVs): As electron-acceptor or electron-donor materials.

Nonlinear Optical (NLO) Materials: Due to potential ICT character.

Research on related thiadiazine-containing polymers has demonstrated the importance of donor-acceptor structures in achieving desirable optoelectronic properties, a principle that could be extended to materials derived from this compound. mdpi.com

Role as a Precursor for Diverse Heterocyclic Scaffolds

Heterocyclic compounds are of paramount importance in medicinal chemistry and drug discovery. The structure of this compound provides a versatile platform for the synthesis of a variety of more complex heterocyclic systems. The reactive chloro and cyano groups are the primary sites for elaboration into new ring systems.

For instance, the reaction of the nitrile group with azides can lead to the formation of tetrazoles, a common bioisostere for carboxylic acids in medicinal chemistry. The chloro group can be displaced by a nucleophile that is part of another heterocyclic ring, or it can be used as a handle for cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to append other aromatic or heteroaromatic rings.

The combination of the chloro and cyano groups in a 1,3-relationship on the pyridine ring also opens up possibilities for the construction of fused heterocyclic systems. For example, reaction with a binucleophile could lead to the formation of a new ring fused to the pyridine core. The synthesis of quinolines and thienopyridines from appropriately substituted anilides and acetamidothiophenes, respectively, highlights the utility of such strategies. chemrxiv.org

Table 2: Examples of Heterocyclic Scaffolds Potentially Accessible from this compound

Reagent/Reaction TypeResulting Heterocyclic Scaffold
Sodium Azide (B81097)Tetrazolylpyridine
HydrazineAminopyrazole (via Thorpe-Ziegler)
GuanidineAminopyrimidine
Palladium-catalyzed Cross-CouplingBiaryl or Heterobiaryl Systems
Binucleophiles (e.g., ethylenediamine)Fused Diazepine Ring

Investigation in Supramolecular Chemistry

Supramolecular chemistry involves the study of non-covalent interactions between molecules. The structural features of this compound suggest its potential for investigation in this field. The pyridine nitrogen atom can act as a hydrogen bond acceptor, and it can also coordinate to metal ions to form coordination complexes and metal-organic frameworks (MOFs).

The presence of the chloro and cyclopropoxy groups can influence the packing of the molecules in the solid state through halogen bonding and van der Waals interactions, respectively. The nitrile group can also participate in hydrogen bonding and dipole-dipole interactions.

The ability of this molecule to engage in multiple non-covalent interactions makes it a candidate for the design of self-assembling systems, molecular crystals with specific properties, and as a ligand in the construction of coordination polymers. The study of how these different interactions work in concert to direct the formation of larger supramolecular architectures would be a valuable area of academic inquiry.

Future Research Directions and Perspectives

Development of Sustainable Synthetic Methodologies

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research on 3-Chloro-5-cyclopropoxyisonicotinonitrile should prioritize the development of sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising approach involves the application of heterogeneous catalysis. Metal-organic frameworks (MOFs) and other supported catalysts offer advantages such as ease of separation and recyclability. acs.org Research could focus on developing a one-pot, multicomponent reaction for the synthesis of the substituted pyridine (B92270) core, a strategy that has proven effective for other pyridine derivatives. nih.govresearchgate.net Such an approach would streamline the synthesis, reduce the number of purification steps, and consequently minimize solvent waste.

Biocatalysis presents another avenue for green synthesis. Enzymes, operating under mild aqueous conditions, can offer high chemo-, regio-, and enantioselectivity, thus avoiding the need for protecting groups and reducing the generation of hazardous byproducts. journals.co.za Future studies could explore the use of nitrile-hydrolyzing enzymes for transformations of the cyano group, or enzymes for the stereoselective introduction of the cyclopropoxy moiety. journals.co.zaresearchgate.net

Furthermore, the principles of green chemistry can be applied to the synthesis of the nitrile group itself. Traditional methods often rely on toxic cyanide reagents. acs.org Investigating alternative, safer cyanating agents and catalytic systems that avoid the use of heavy metals is a critical area for future research. organic-chemistry.orgorganic-chemistry.org Solvent-free reaction conditions or the use of greener solvents like ionic liquids could also significantly improve the sustainability profile of the synthesis. acs.orgacs.org

Sustainable MethodKey AdvantagesPotential Application to this compound
Heterogeneous Catalysis (e.g., MOFs)Recyclable, low-cost, high surface areaOne-pot synthesis of the substituted pyridine ring
BiocatalysisMild reaction conditions, high selectivity, reduced wasteSelective transformations of the nitrile group or cyclopropoxy installation
Green Nitrile SynthesisAvoidance of toxic cyanide reagentsSafer and more environmentally friendly introduction of the cyano group
Multicomponent ReactionsAtom economy, reduced steps, minimized wasteEfficient assembly of the core molecular framework

Comprehensive Structure-Reactivity Relationship Studies

A thorough understanding of the relationship between the molecular structure of this compound and its chemical reactivity is fundamental to unlocking its full potential. Future research should focus on systematic studies that elucidate the electronic and steric effects of its constituent functional groups.

Computational modeling, employing methods such as Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic properties, bond energies, and potential reaction pathways. mdpi.com These theoretical studies can guide the design of experiments and help to rationalize observed reactivity.

Systematic experimental studies will be crucial to validate and expand upon computational predictions. This would involve synthesizing a series of analogues with modifications to the pyridine ring, the cyclopropoxy group, and the nitrile moiety. By systematically varying substituents, it will be possible to probe their influence on the molecule's reactivity in various chemical transformations.

Quantitative Structure-Activity Relationship (QSAR) studies, a technique often employed in medicinal chemistry, can also be adapted to understand reactivity. frontiersin.org By correlating structural descriptors with experimentally determined reactivity data, predictive models can be developed. This approach can accelerate the discovery of derivatives with desired chemical properties.

Study TypeObjectiveExample Application
Computational Modeling (DFT)Predict electronic properties and reaction mechanismsIdentify the most likely sites for electrophilic or nucleophilic attack
Analogue SynthesisExperimentally determine the effect of structural modificationsSynthesize derivatives with different substituents on the pyridine ring to assess their impact on reactivity
QSAR StudiesDevelop predictive models for reactivityCorrelate molecular descriptors with reaction rates to predict the reactivity of new derivatives

Exploration of Novel Reaction Pathways and Catalytic Systems

The unique combination of functional groups in this compound opens the door to a wide range of chemical transformations. Future research should explore novel reaction pathways and catalytic systems to functionalize this molecule in innovative ways.

Transition-metal and rare earth metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of pyridine rings. nih.govnih.gov Investigating the application of such catalytic systems to this compound could enable the selective introduction of new substituents at various positions on the pyridine core, providing access to a diverse library of new compounds.

The reactivity of the nitrile group can also be a focus of exploration. Beyond simple hydrolysis, catalytic transformations of nitriles to form other valuable functional groups, such as amines, amides, or tetrazoles, would significantly expand the synthetic utility of this molecule.

Photochemical and organocatalytic methods offer alternative strategies for functionalization that can provide unique reactivity and selectivity compared to traditional metal-catalyzed reactions. acs.org The development of such methods for this compound could lead to the discovery of entirely new chemical transformations.

Reaction TypePotential OutcomeCatalytic System Examples
C-H FunctionalizationDirect introduction of new substituents on the pyridine ringPalladium, Rhodium, Iridium catalysts
Nitrile Group TransformationConversion to amines, amides, tetrazoles, etc.Various transition metal and enzyme catalysts
Photochemical ReactionsNovel bond formations under mild conditionsUse of photosensitizers and light irradiation
OrganocatalysisMetal-free, stereoselective transformationsChiral amines, phosphoric acids, etc.

Expansion into Emerging Fields of Chemical Science

The structural motifs present in this compound suggest its potential for application in a variety of emerging fields of chemical science. Future research should aim to explore these possibilities, thereby broadening the impact of this compound.

In medicinal chemistry, the cyclopropyl (B3062369) group is a well-established pharmacophore known to enhance metabolic stability, improve binding affinity, and introduce conformational rigidity. bohrium.comscientificupdate.com The pyridine and nitrile moieties are also prevalent in a wide range of pharmaceuticals. nih.gov Given this, this compound and its derivatives represent promising scaffolds for the development of new therapeutic agents. Future research could involve screening for biological activity in areas such as oncology, infectious diseases, and neuroscience.

The field of materials science may also offer opportunities for this compound. The rigid, polar nature of the isonicotinonitrile core, combined with the potential for functionalization, could make it a useful building block for the synthesis of novel organic materials with interesting electronic or photophysical properties.

In agrochemical research, many successful pesticides and herbicides contain pyridine and nitrile functionalities. The unique combination of substituents in this compound could lead to the discovery of new crop protection agents with novel modes of action.

Field of ApplicationRationale for PotentialFuture Research Focus
Medicinal ChemistryPresence of known pharmacophores (cyclopropyl, pyridine, nitrile)Synthesis of derivatives and screening for biological activity
Materials ScienceRigid, polar core with potential for functionalizationExploration of electronic and photophysical properties of derived materials
AgrochemicalsCommon structural motifs in pesticides and herbicidesScreening for herbicidal, fungicidal, or insecticidal activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-5-cyclopropoxyisonicotinonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution at the 5-position of a pyridine precursor. A common approach is reacting 5-chloroisonicotinonitrile with cyclopropoxide under anhydrous conditions (e.g., DMF, 80–100°C). Yield optimization requires controlling stoichiometry (1:1.2 molar ratio of precursor to cyclopropoxide) and avoiding hydrolysis of the nitrile group. Characterization via 1^1H/13^13C NMR should confirm the absence of unreacted starting material and byproducts like 5-hydroxypicolinonitrile derivatives .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., residual cyclopropanol).
  • NMR : Key signals include a singlet for the nitrile group (~110 ppm in 13^13C NMR) and a multiplet for the cyclopropoxy protons (δ 1.2–1.5 ppm in 1^1H NMR).
  • XRD : For crystalline samples, compare lattice parameters to structurally similar compounds like 5-Chloro-6-isopropoxynicotinic acid (PubChem DTXSID00592495) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent inhalation/contact.
  • Storage : Store in airtight containers at 2–8°C to minimize degradation; monitor for nitrile hydrolysis using FT-IR (loss of ~2240 cm1^{-1} peak).
  • Disposal : Follow EPA guidelines for halogenated nitriles, using neutralization with alkaline solutions (e.g., 10% NaOH) before disposal .

Advanced Research Questions

Q. How can conflicting data on reaction yields (e.g., 40–75%) during cyclopropoxy group introduction be resolved?

  • Methodological Answer : Systematic variables to test:

  • Solvent polarity : Lower-polarity solvents (e.g., THF) may reduce side reactions vs. DMF.
  • Catalyst : Additives like KI (5 mol%) can enhance nucleophilicity of cyclopropoxide.
  • Moisture control : Use molecular sieves to prevent hydrolysis. Statistical tools (ANOVA) should validate reproducibility across ≥3 independent trials .

Q. What strategies improve regioselectivity in further functionalization (e.g., introducing substituents at the 2-position)?

  • Methodological Answer :

  • Directing groups : Temporarily install a Boc-protected amine at the 2-position to steer electrophilic substitution.
  • Metal-mediated coupling : Use Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) with aryl boronic acids. Monitor regiochemistry via 1^1H NMR coupling constants (e.g., J = 8–10 Hz for para-substituted aryl groups) .

Q. How to design stability studies to assess degradation pathways under varying pH and temperature?

  • Methodological Answer :

  • Accelerated degradation : Expose samples to pH 3–9 buffers at 40°C for 14 days. Analyze via LC-MS to identify major degradation products (e.g., hydrolysis to 5-cyclopropoxyisonicotinic acid).
  • Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions. Reference analogous compounds like 3-Chloro-5-nitrobenzoic acid (CAS 34662-36-7) for degradation benchmarks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.